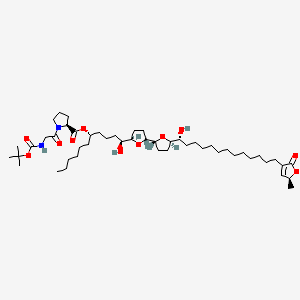
Anticancer agent 33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 33 is a novel compound that has shown significant promise in the treatment of various cancers. This compound is part of a new class of anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival. Its unique structure and mechanism of action make it a valuable addition to the arsenal of anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 33 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the use of pyrimidine derivatives, which are known for their anticancer properties . The reaction conditions typically include the use of catalysts such as magnesium chloride or cupric nitrate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 33 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .
Scientific Research Applications
Anticancer agent 33 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Anticancer agent 33 involves targeting specific molecular pathways that are crucial for cancer cell survival. It primarily acts by inhibiting key enzymes and signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often upregulated in cancer cells . Additionally, it induces apoptosis by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
- Pyrimidine derivatives
- Quinoline-chalcone hybrids
- Anthraquinone-based compounds
Comparison: Anticancer agent 33 stands out due to its unique structure and specific mechanism of action. Unlike other similar compounds, it has shown higher efficacy in inhibiting cancer cell growth and inducing apoptosis at lower concentrations . Additionally, its ability to target multiple pathways simultaneously makes it a more versatile and potent anticancer agent .
Properties
Molecular Formula |
C49H84N2O11 |
|---|---|
Molecular Weight |
877.2 g/mol |
IUPAC Name |
[(1S,5S)-1-hydroxy-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecan-5-yl] (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C49H84N2O11/c1-6-7-8-18-23-37(59-47(56)38-25-21-32-51(38)45(54)34-50-48(57)62-49(3,4)5)24-20-27-40(53)42-29-31-44(61-42)43-30-28-41(60-43)39(52)26-19-16-14-12-10-9-11-13-15-17-22-36-33-35(2)58-46(36)55/h33,35,37-44,52-53H,6-32,34H2,1-5H3,(H,50,57)/t35-,37-,38-,39+,40-,41+,42+,43+,44+/m0/s1 |
InChI Key |
CFTHBBLOPSXQGX-VNGIAEKZSA-N |
Isomeric SMILES |
CCCCCC[C@@H](CCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCCCCC3=C[C@@H](OC3=O)C)O)O)OC(=O)[C@@H]4CCCN4C(=O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)OC(=O)C4CCCN4C(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


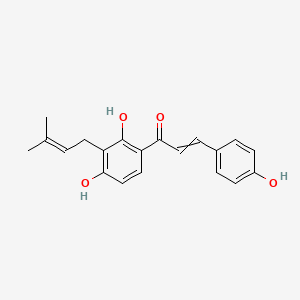


![disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate](/img/structure/B12424676.png)
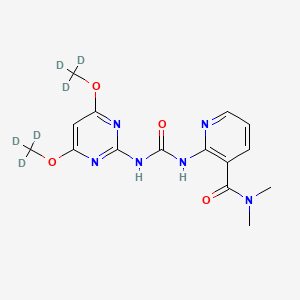
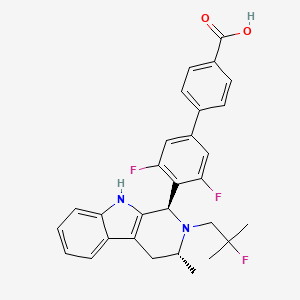
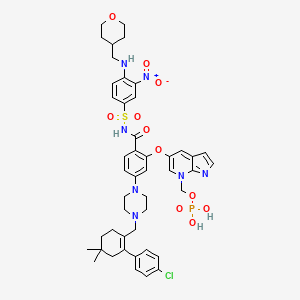
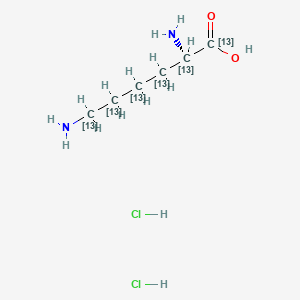



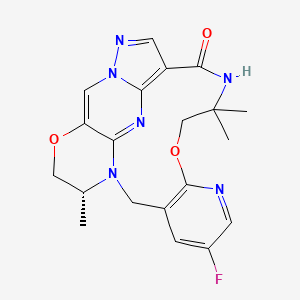
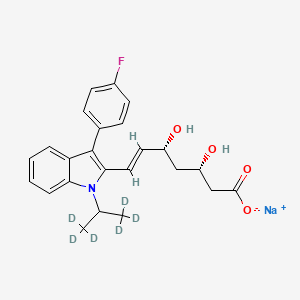
![5-(3-Cyclopropylsulfonylphenyl)-3-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B12424711.png)
